4-(Phenylsulfonyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(benzenesulfonyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGXGJNDLQYPQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Phenylsulfonyl)benzonitrile CAS number 28525-13-5

An In-Depth Technical Guide to 4-(Phenylsulfonyl)benzonitrile (CAS 28525-13-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound, a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, detail robust synthetic methodologies and key chemical transformations, and contextualize its application within drug discovery paradigms. This document serves as a technical resource, blending established chemical principles with practical, field-proven insights for professionals engaged in chemical research and pharmaceutical development.

Strategic Overview: The Diaryl Sulfone Nitrile Scaffold

This compound is a member of the diaryl sulfone family, a class of compounds recognized for its structural rigidity and chemical stability. The molecule is characterized by a sulfonyl bridge (SO₂) connecting two distinct phenyl rings. One ring is unsubstituted, while the other is functionalized with a nitrile group (-C≡N) at the para position. This specific arrangement is not arbitrary; it confers a unique set of electronic and steric properties that are highly advantageous for synthetic applications.

The sulfonyl group acts as a strong electron-withdrawing group and a hydrogen bond acceptor. The nitrile moiety is a versatile functional handle, capable of undergoing numerous transformations to introduce diverse chemical functionalities.[1] Furthermore, the nitrile can serve as a bioisostere for other groups in drug design, potentially enhancing binding affinity to biological targets.[1] The inherent stability of the diaryl sulfone core makes it an excellent scaffold for building complex molecular architectures, particularly in the development of enzyme inhibitors and other therapeutic agents.[2][3][4]

Core Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The following data provides the essential physical and spectroscopic identifiers for this compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 28525-13-5 | |

| Molecular Formula | C₁₃H₉NO₂S | [5] |

| Molecular Weight | 243.28 g/mol | [5] |

| Appearance | White to off-white solid/powder | N/A |

| Purity | Typically ≥95-98% | [5] |

| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, Dichloromethane); Insoluble in water. | N/A |

| Storage | 2-8 °C, in a dry, well-ventilated place. |

Spectroscopic Fingerprint for Identity Confirmation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will exhibit complex multiplets in the aromatic region (typically δ 7.5-8.1 ppm). The protons on the two phenyl rings will show distinct patterns due to the differing electronic environments imposed by the sulfonyl and nitrile groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key diagnostic signals include the nitrile carbon (C≡N) around δ 115-120 ppm and the aromatic carbons directly bonded to the sulfonyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum provides unambiguous evidence of the key functional groups. A sharp, strong absorption band around 2230 cm⁻¹ is characteristic of the C≡N stretch. Two strong bands, typically near 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric), confirm the presence of the S=O sulfonyl group.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight, with the molecular ion peak [M]⁺ expected at m/z ≈ 243.03.

Synthesis and Chemical Reactivity

The utility of this compound stems from its accessible synthesis and the versatile reactivity of its nitrile group.

A Validated Synthetic Workflow

A highly reliable and scalable synthesis proceeds via a two-step sequence starting from readily available commercial materials: (1) Nucleophilic Aromatic Substitution (SₙAr) to form a thioether intermediate, followed by (2) selective oxidation to the desired sulfone.[1]

Caption: Validated two-step synthesis of this compound.

-

Rationale: This SₙAr reaction is driven by the activation of the aromatic ring by the electron-withdrawing nitrile group, which facilitates the displacement of a halide leaving group by the thiophenolate nucleophile.[1]

-

Procedure:

-

To a stirred solution of 4-chlorobenzonitrile (1.0 eq) in N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Add thiophenol (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 3-5 hours).

-

Cool the mixture to room temperature and pour it into a beaker of ice water with stirring.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude product.

-

Purify by recrystallization from ethanol to obtain 4-(phenylthio)benzonitrile as a white solid.

-

-

Rationale: The sulfur atom in the thioether is electron-rich and readily oxidized. Using a stoichiometric amount of a suitable oxidizing agent like hydrogen peroxide in acetic acid ensures the complete conversion to the sulfone.[1]

-

Procedure:

-

Suspend 4-(phenylthio)benzonitrile (1.0 eq) in glacial acetic acid.

-

Warm the mixture gently if necessary to achieve dissolution.

-

Cool the solution in an ice bath and add 30% hydrogen peroxide (H₂O₂, 2.5 eq) dropwise, maintaining the internal temperature below 20 °C.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC for the disappearance of the starting material and the sulfoxide intermediate.

-

Once complete, pour the reaction mixture into ice water.

-

Collect the white precipitate by vacuum filtration, wash extensively with water until the filtrate is neutral, and dry under vacuum to yield this compound.

-

Strategic Transformations of the Nitrile Group

The nitrile group is a linchpin for synthetic diversification. Its conversion into other key functional groups is fundamental to its utility in building libraries of compounds for screening.

Caption: Strategic derivatization pathways from the nitrile functional group.

-

Hydrolysis to Carboxylic Acid: Treatment with strong acid (e.g., H₂SO₄) or base (e.g., NaOH) under heating converts the nitrile to a carboxylic acid, providing an attachment point for amide coupling or other modifications.[1]

-

Reduction to Primary Amine: Catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) or reduction with a strong hydride agent (e.g., LiAlH₄) yields the corresponding benzylamine.[1] This introduces a basic center and a nucleophilic handle.

-

Conversion to Tetrazole: The reaction of the nitrile with an azide source (e.g., sodium azide with a Lewis acid) forms a tetrazole ring. This transformation is particularly valuable in medicinal chemistry, as the tetrazole is a well-established bioisostere for a carboxylic acid, often improving metabolic stability and cell permeability.

Application in Drug Discovery

The this compound scaffold is a recurring motif in molecules designed to interact with biological systems. Its properties make it an ideal starting point for lead generation.

Role as a Core Fragment in Inhibitor Design

The diaryl sulfone core provides a rigid, well-defined three-dimensional structure. This rigidity minimizes the entropic penalty upon binding to a target protein, which can lead to higher affinity. It is frequently employed in the design of inhibitors for various enzyme classes and modulators for receptors. For instance, derivatives have been explored as negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR5) for psychiatric conditions and as potential agents against triple-negative breast cancer.[4][6]

Logical Workflow in a Phenotypic Screening Cascade

Phenotypic drug discovery (PDD) focuses on identifying compounds that produce a desired effect in a cellular or organismal model, often without prior knowledge of the specific target. A compound like this compound or its simple derivatives could be included in a screening library and identified as a "hit."

Caption: Conceptual workflow for advancing a hit from a phenotypic screen.

Safety, Handling, and Disposal

Adherence to safety protocols is non-negotiable. While this specific compound does not have an extensive, unique hazard profile, it should be handled with the care afforded to all laboratory chemicals, particularly toxic nitriles.[7]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves.[8][9][10]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[9][10] Wash hands thoroughly after handling.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][9] Do not empty into drains.[7][11]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular design. Its robust and accessible synthesis, combined with the exceptional versatility of the nitrile functional group, establishes it as a high-value building block. For scientists in drug discovery and materials science, a deep understanding of its properties, reactivity, and potential applications provides a distinct advantage in the rational design and synthesis of novel, high-impact molecules.

References

-

Benchchem. 4-(Phenylsulfanyl)Benzonitrile | 51238-46-1.

-

Guidechem. 4-(phenylsulfanyl)benzonitrile 51238-46-1 wiki.

-

PubMed. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis.

-

CymitQuimica. This compound.

-

Fisher Scientific. SAFETY DATA SHEET.

-

AK Scientific, Inc. Benzonitrile, 4-[[(4-methylphenyl)sulfonyl]oxy]- Safety Data Sheet.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Nitrobenzonitrile.

-

BroadPharm. Safety Data Sheet - m-PEG-methyltetrazine, MW 5,000.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Nitrobenzonitrile.

-

PubMed. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications.

-

J&K SCIENTIFIC. This compound.

-

ResearchGate. Route to phenylsulfonyl acetonitrile.

-

NIH. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors.

-

PubMed. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. broadpharm.com [broadpharm.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

Spectroscopic Characterization of 4-(Phenylsulfonyl)benzonitrile: A Technical Guide for Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(Phenylsulfonyl)benzonitrile, a key building block in medicinal chemistry. The following sections detail the principles and experimental data associated with the comprehensive characterization of this molecule, offering insights for researchers and scientists in drug development.

Introduction: The Significance of this compound

This compound belongs to the class of aromatic sulfones, a structural motif present in numerous pharmacologically active compounds. The presence of the electron-withdrawing sulfonyl and nitrile groups on the phenyl rings significantly influences the molecule's electronic properties, reactivity, and potential biological interactions. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its behavior in various chemical and biological systems.

Molecular Structure and Key Features

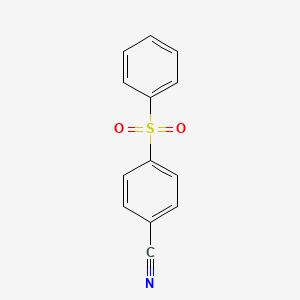

A fundamental understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, the aromatic region is of particular interest.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.04 | Multiplet | 2H | Protons ortho to the sulfonyl group (phenyl ring) |

| ~ 7.80 | Multiplet | 2H | Protons ortho to the nitrile group (benzonitrile ring) |

| ~ 7.67 | Multiplet | 1H | Proton para to the sulfonyl group (phenyl ring) |

| ~ 7.59 | Multiplet | 2H | Protons meta to the sulfonyl group (phenyl ring) |

| ~ 7.50 | Multiplet | 2H | Protons meta to the nitrile group (benzonitrile ring) |

Causality behind Experimental Choices: High-field NMR spectrometers (e.g., 400 MHz or higher) are recommended to achieve better resolution of the complex multiplets in the aromatic region. Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140-145 | Quaternary carbon attached to the sulfonyl group (phenyl ring) |

| ~ 135-140 | Quaternary carbon attached to the nitrile group (benzonitrile ring) |

| ~ 134 | CH carbon para to the sulfonyl group (phenyl ring) |

| ~ 133 | CH carbons ortho to the nitrile group (benzonitrile ring) |

| ~ 130 | CH carbons meta to the sulfonyl group (phenyl ring) |

| ~ 128 | CH carbons ortho to the sulfonyl group (phenyl ring) |

| ~ 127 | CH carbons meta to the nitrile group (benzonitrile ring) |

| ~ 118 | Quaternary carbon of the nitrile group (-C≡N) |

| ~ 115 | Quaternary carbon attached to the sulfonyl group (benzonitrile ring) |

Trustworthiness: The combination of ¹H and ¹³C NMR data, along with 2D NMR techniques like HSQC and HMBC, provides a self-validating system for the complete structural assignment of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Key IR Absorptions for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2230 | Strong, sharp | C≡N stretching vibration of the nitrile group |

| ~ 1320 and 1160 | Strong | Asymmetric and symmetric SO₂ stretching vibrations of the sulfonyl group |

| ~ 3100-3000 | Medium | Aromatic C-H stretching vibrations |

| ~ 1600-1450 | Medium to weak | Aromatic C=C ring stretching vibrations |

Expertise & Experience: The sharp and intense absorption band around 2230 cm⁻¹ is a highly characteristic feature for the nitrile functional group. The two strong bands for the sulfonyl group are also key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 243.04 (for C₁₃H₉NO₂S)

-

Key Fragmentation Patterns:

-

Loss of SO₂ (m/z = 179)

-

Formation of the phenylsulfonyl cation (m/z = 141)

-

Formation of the benzonitrile cation (m/z = 102)

-

Authoritative Grounding: High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of the molecular ion, providing a high degree of confidence in the compound's identity.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition

Figure 2: Workflow for NMR sample preparation and data acquisition.

Protocol 2: IR Spectroscopy - Attenuated Total Reflectance (ATR)

Figure 3: Protocol for acquiring an IR spectrum using an ATR accessory.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and mass spectrometry, provides a robust and self-validating dataset for its unequivocal identification and characterization. This technical guide serves as a valuable resource for scientists, enabling them to confidently utilize this important building block in their drug discovery and development endeavors.

References

-

PrepChem.com. Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

-

NIST WebBook. Benzonitrile. [Link]

-

University of Wisconsin-Madison. 13C NMR Chemical Shifts. [Link]

-

University of Cyprus. Table of Characteristic IR Absorptions. [Link]

Whitepaper: A Phenotype-Driven Approach to the Discovery and Mechanistic Elucidation of Novel 4-(Phenylsulfonyl)morpholine Derivatives as Anticancer Agents

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields compounds with significant therapeutic potential. This guide details the discovery of novel 4-(phenylsulfonyl)morpholine derivatives, a chemical space rich with promise. We will move beyond theoretical frameworks to present a practical, field-proven narrative based on a successful anticancer drug discovery campaign. Our focus will be on the strategic rationale behind a phenotype-first approach, the intricacies of the synthetic and biological evaluation workflows, and the deconvolution of the mechanism of action for a promising lead candidate. This document is intended for researchers and drug development professionals, providing a transparent, in-depth look at a modern discovery cascade, from initial concept to a mechanistically understood lead compound.

The Strategic Value of the 4-(Phenylsulfonyl)morpholine Scaffold

In the landscape of medicinal chemistry, certain structural motifs appear with remarkable frequency across a wide array of successful therapeutic agents. The morpholine ring is one such "privileged pharmacophore". Its utility stems not from a single attribute, but from a combination of advantageous physicochemical properties. The ring's saturated, non-planar conformation and the inclusion of both a weak base (nitrogen) and a hydrogen bond acceptor (oxygen) allow it to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of parent molecules. It can act as a rigid scaffold to correctly orient pharmacophoric appendages or engage in direct, potency-enhancing interactions with biological targets.

When coupled with a phenylsulfonyl group, another well-established pharmacophore in anticancer agent design, the resulting scaffold becomes particularly compelling. The sulfonamide linkage is a stable, synthetically accessible bioisostere for other functional groups and can form critical hydrogen bonds with protein targets. This strategic combination of a versatile pharmacokinetic modulator (morpholine) and a potent, target-engaging moiety (phenylsulfonyl) provides a robust starting point for library synthesis with a high probability of identifying bioactive compounds.

The Discovery Framework: A Phenotype-First Strategy for Complex Diseases

For diseases with complex and heterogeneous pathologies, such as Triple-Negative Breast Cancer (TNBC), a target-based discovery approach can be limiting.. TNBC is defined by its lack of estrogen, progesterone, and HER2 receptors, depriving clinicians of validated therapeutic targets. In such cases, a Phenotypic Drug Discovery (PDD) approach offers a powerful alternative. Instead of designing a molecule for a specific protein, PDD involves screening compounds for their ability to induce a desired change in the cellular phenotype—for instance, inducing cell death in a cancer cell line—and then working backward to identify the mechanism of action (MoA). This strategy allows for the discovery of compounds that act on novel or multiple pathways, which is particularly advantageous in a multifactorial disease like TNBC.

The following sections will use a recent, successful PDD campaign against TNBC as a case study to illustrate the entire discovery workflow for novel 4-(phenylsulfonyl)morpholine derivatives.

Synthesis and Chemical Space Exploration

The primary goal of the synthesis campaign was to generate a library of novel 4-(phenylsulfonyl)morpholine derivatives with diverse substitutions to broadly explore the chemical space and identify structure-activity relationships (SAR).

Rationale for Synthetic Route

The synthetic strategy was designed for efficiency and modularity, allowing for the late-stage introduction of diverse chemical groups. A multi-step synthesis was employed, starting from commercially available reagents. The key steps involve the formation of the core sulfonamide, followed by coupling with various amines to generate the final library of compounds. This approach is robust and amenable to parallel synthesis, which is critical for rapidly building a library for screening.

Protocol: General Synthesis of Novel 4-(Phenylsulfonyl)morpholine Analogues

The following is a representative, self-validating protocol for the synthesis of the compound library. Each step includes in-process checks to ensure the integrity of the intermediates.

Step 1: Synthesis of 4-(phenylsulfonyl)morpholine

-

To a stirred solution of morpholine in dichloromethane (DCM) at room temperature, add benzenesulfonyl chloride dropwise.

-

Maintain stirring for 2 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 10% HCl.

-

Extract the aqueous layer with DCM, combine organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Functionalization and Amine Coupling (Example Pathway)

-

The core 4-(phenylsulfonyl)morpholine can be further functionalized depending on the desired linker chemistry. For the TNBC project, a linker was introduced to allow coupling with various substituted amines.

-

To a solution of the functionalized intermediate in a suitable solvent (e.g., Tetrahydrofuran - THF), add the desired substituted amine and a base such as triethylamine (TEA).

-

Heat the reaction mixture (e.g., 50°C) and stir for 16 hours.

-

Monitor reaction completion by TLC.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the final compound using column chromatography.

-

Validation: Confirm the structure and purity of each final derivative by ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: High-level synthetic workflow for the modular generation of a 4-(phenylsulfonyl)morpholine library.

Biological Evaluation and Lead Identification

Primary Screening: Cytotoxicity Profiling

The initial step in a PDD campaign is the primary screen. The entire library of synthesized compounds was tested for its ability to reduce the viability of a representative cancer cell line. For the TNBC project, the MDA-MB-231 cell line was used. This assay serves as a robust, high-throughput method to quickly identify "hits"—compounds that exhibit the desired phenotype (in this case, cytotoxicity).

Protocol: In Vitro Antiproliferative Assay (Sulforhodamine B - SRB)

-

Cell Plating: Seed MDA-MB-231 cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations for each synthesized derivative (typically from nanomolar to micromolar) for a fixed duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Cell Fixation: After incubation, gently discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and allow them to air dry. Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

-

Wash and Solubilize: Remove the unbound SRB dye by washing four times with 1% acetic acid. Air dry the plates completely. Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Data Acquisition: Measure the absorbance (optical density) at ~510 nm using a microplate reader.

-

Validation & Analysis: Calculate the percentage of cell growth inhibition for each concentration. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound. The assay's validity is confirmed by a robust Z'-factor and consistent results from the positive control.

Data Summary: Identification of Lead Compound GL24

From a library of 23 novel derivatives, the primary screen identified several compounds with significant antiproliferative activity. One compound, designated GL24, emerged as the most potent candidate.

| Compound ID | R-Group Modification | IC₅₀ in MDA-MB-231 cells (µM) |

| GL24 (4m) | (Specific amine substitution) | 0.90 |

| Derivative X | (Alternative substitution 1) | 5.21 |

| Derivative Y | (Alternative substitution 2) | >10 |

| Derivative Z | (Alternative substitution 3) | 1.45 |

| Table 1: Representative antiproliferative activity of selected 4-(phenylsulfonyl)morpholine derivatives against the MDA-MB-231 TNBC cell line. Data adapted from a study by Yang et al. |

With an IC₅₀ value of 0.90 µM, GL24 was selected as the lead compound for in-depth mechanistic studies.

Mechanism of Action Deconvolution

Identifying a potent "hit" is only the first step. To advance a compound in the drug development pipeline, its mechanism of action must be understood. This is the "target deconvolution" phase of PDD.

Rationale for Transcriptomic Analysis

To gain a global, unbiased view of the cellular changes induced by GL24, transcriptomic analysis (RNA-Seq) was employed. This powerful technique measures the expression levels of thousands of genes simultaneously, providing a comprehensive snapshot of the cellular pathways that are perturbed by the compound. By comparing the gene expression profile of cells treated with GL24 to that of control cells, we can identify upregulated and downregulated pathways, which in turn points to the drug's mechanism of action.

Caption: Experimental workflow for Mechanism of Action (MoA) deconvolution using transcriptomics.

Key Signaling Pathways Implicated by GL24

The transcriptomic analysis of GL24-treated cells, followed by Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis, revealed a multi-pronged mechanism of action. The data showed significant enrichment for genes involved in Endoplasmic Reticulum (ER) stress-dependent tumor-suppressive signals.

Key pathways identified include:

-

Unfolded Protein Response (UPR): The compound appears to induce an accumulation of unfolded proteins, triggering the UPR, a known pro-apoptotic signal in cancer cells.

-

p53 Pathway: Activation of the p53 tumor suppressor pathway was observed, which is a central regulator of cell cycle arrest and apoptosis.

-

G2/M Checkpoint: The data indicated an upregulation of genes involved in the G2/M cell cycle checkpoint, suggesting that GL24 causes cells to arrest in this phase prior to apoptosis.

Ultimately, these interconnected pathways converge to induce cell-cycle arrest and subsequent apoptosis, explaining the potent cytotoxic phenotype observed in the primary screen.

An In-Depth Technical Guide to the Safe Handling of 4-(Phenylsulfonyl)benzonitrile

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-(Phenylsulfonyl)benzonitrile. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven methodologies to ensure the safe and effective use of this compound in a laboratory setting. The structure of this guide is designed to build foundational knowledge, starting from hazard identification and culminating in emergency response and disposal, ensuring a holistic understanding of risk management.

Compound Identification and Physicochemical Properties

This compound is a bifunctional organic molecule featuring both a nitrile (-CN) and a phenylsulfonyl (-SO₂Ph) group. This unique structure makes it a valuable intermediate in medicinal chemistry and materials science. The sulfonyl group can act as a rigid linker or a metabolic stabilizer, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering diverse synthetic pathways[1]. Understanding its physical properties is the first step in a robust safety assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉NO₂S | [2] |

| Molecular Weight | 243.28 g/mol | N/A |

| Appearance | White to off-white solid/powder | N/A |

| Melting Point | 112-114 °C (for (Phenylsulfonyl)acetonitrile) | |

| Solubility | Soluble in many organic solvents; insoluble in water | N/A |

| CAS Number | 6461-99-0 (for 4,4'-Sulfonylbis(benzonitrile)) | [2] |

Note: Specific data for this compound may vary; data from structurally related compounds is provided for guidance. Researchers should always consult the vendor-specific Safety Data Sheet (SDS).

Hazard Identification and GHS Classification

While a specific, universally adopted GHS classification for this compound is not consistently available across all suppliers, the hazards can be inferred from its structural motifs—the nitrile and the aromatic sulfone. Nitrile-containing compounds can be toxic if swallowed, inhaled, or in contact with skin[3][4][5]. Upon combustion, they may produce highly toxic gases such as nitrogen oxides and hydrogen cyanide[3]. The sulfonyl group is generally stable, but all fine organic powders present a potential dust explosion hazard if dispersed in the air in sufficient concentration.

Based on data for analogous compounds like 4-nitrobenzonitrile and benzonitrile, a conservative hazard assessment is warranted[3][6].

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6][7] | castom |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[6] | castom |

| Skin Irritation | Category 2 | H315: Causes skin irritation | castom |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | castom |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | castom |

This table represents a potential classification. Always refer to the supplier-specific SDS for definitive hazard information.[8][9][10][11]

Risk Assessment and Hierarchy of Controls

A thorough risk assessment is mandatory before handling this compound. The primary risks involve inhalation of the powder, skin/eye contact, and accidental ingestion. The hierarchy of controls provides a systematic approach to mitigating these risks.

-

Elimination/Substitution : In a research context, eliminating the compound is not feasible. Substitution should be considered if a less hazardous alternative can achieve the same scientific objective without compromising results.

-

Engineering Controls : These are the most critical measures for ensuring safety.

-

Chemical Fume Hood : All weighing, handling, and reaction setup involving the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates and vapors[3].

-

Ventilation : Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

-

-

Administrative Controls :

-

Standard Operating Procedures (SOPs) : Develop and strictly follow a detailed SOP for handling this compound.

-

Training : Ensure all personnel are trained on the specific hazards and handling procedures outlined in the SDS and this guide.

-

Restricted Access : Store the compound in a designated, locked, and clearly labeled area[5].

-

-

Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

-

Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles[3].

-

Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves before each use and replace them immediately if contaminated or damaged. Wash hands thoroughly after handling[5].

-

Body Protection : A lab coat must be worn. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron is recommended[3].

-

Respiratory Protection : If engineering controls fail or during a large spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required[3].

-

Standard Operating Procedure for Safe Handling

This section provides a step-by-step protocol for the routine laboratory use of this compound.

4.1. Preparation and Weighing

-

Pre-Handling Check : Before starting, ensure the chemical fume hood is operational, the work area is clean, and all necessary PPE is being worn. Locate the nearest safety shower and eyewash station.

-

Material Transfer : Transport the container of this compound in a secondary container from its storage location to the fume hood.

-

Weighing : To minimize static electricity and dust generation, use a weigh boat or glassine paper on an analytical balance placed inside the fume hood. Alternatively, use an enclosure for the balance. Do not weigh directly on the balance pan.

-

Closure : Tightly seal the primary container immediately after dispensing the required amount.

4.2. Solubilization and Reaction Setup

-

Solvent Addition : Add the weighed solid to the reaction vessel inside the fume hood. Slowly add the solvent to the solid to avoid splashing.

-

Mixing : Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure.

-

Reagent Addition : Add other reagents to the reaction mixture slowly and in a controlled manner. Be aware of potential exothermic reactions. The compound is incompatible with strong oxidizing agents and strong bases[3].

The following diagram illustrates the logical workflow for safely handling the compound.

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

Rapid and correct response during an emergency is crucial to minimizing harm.

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[3].

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[3].

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[3][4].

-

Spills :

-

Small Spill (Solid) : Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it into a suitable, labeled container for disposal. Clean the area with a wet cloth or paper towels.

-

Large Spill : Evacuate the area immediately. Alert laboratory personnel and the safety officer. Prevent entry into the area. Response should only be handled by trained emergency personnel equipped with self-contained breathing apparatus[3].

-

-

Fire : Use a dry chemical, carbon dioxide (CO₂), or water spray to extinguish the fire. During a fire, irritating and highly toxic gases, including nitrogen oxides, sulfur oxides, and hydrogen cyanide, may be generated[3]. Firefighters must wear self-contained breathing apparatus and full protective gear[3].

Waste Disposal

All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.

-

Segregation : Collect all waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

-

Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

-

Disposal : Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain[3].

By adhering to the principles and protocols outlined in this guide, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment while advancing their scientific objectives.

References

-

4-(Phenylsulfanyl)benzonitrile | C13H9NS | CID 12743534 . PubChem. [Link]

-

4,4'-Sulfonylbis(benzonitrile) | C14H8N2O2S | CID 22963 . PubChem. [Link]

-

p-TOLUENESULFINYL CHLORIDE . Organic Syntheses Procedure. [Link]

-

Synthetic exploration of sulfinyl radicals using sulfinyl sulfones . PubMed Central (PMC). [Link]

-

SAFETY DATA SHEET - Chem Service . Chem Service. [Link]

-

Strategies for the Safe Handling of Sulfonic Acid . Capital Resin Corporation. [Link]

-

Benzonitrile, 4-[(S)-methylsulfinyl]- Safety Data Sheets(SDS) . LookChem. [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides . ACS Publications. [Link]

-

Benzonitrile: Human health tier II assessment . Australian Government Department of Health. [Link]

-

Working with Hazardous Chemicals . Organic Syntheses. [Link]

-

GHS Hazard Statement List . ChemSafetyPro.COM. [Link]

-

GHS Hazard Classification: Everything You Need to Know . ERA Environmental. [Link]

-

GHS Classification (Rev.11, 2025) Summary . PubChem. [Link]

-

GHS Classification Search Tool . ChemRadar. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4,4'-Sulfonylbis(benzonitrile) | C14H8N2O2S | CID 22963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. cdn.chemservice.com [cdn.chemservice.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. fishersci.com [fishersci.com]

- 8. chemsafetypro.com [chemsafetypro.com]

- 9. era-environmental.com [era-environmental.com]

- 10. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]

commercial availability of 4-(Phenylsulfonyl)benzonitrile

An In-depth Technical Guide to 4-(Phenylsulfonyl)benzonitrile: Commercial Availability, Synthesis, and Applications

Introduction

This compound, identified by its CAS Number 28525-13-5, is a bifunctional aromatic compound of significant interest to the scientific community, particularly those in drug discovery and materials science.[1][2] Its molecular architecture, featuring a sulfone bridge between two phenyl rings, one of which is substituted with a nitrile group, imparts a unique combination of chemical reactivity and structural rigidity. The electron-withdrawing nature of both the sulfonyl and nitrile moieties makes this compound a versatile building block and a valuable intermediate in the synthesis of more complex molecular targets. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthetic routes, and key applications, tailored for researchers and development professionals.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis. This compound is typically supplied as a solid, with key properties summarized below.[3]

| Property | Value | Source |

| CAS Number | 28525-13-5 | [1][2] |

| Molecular Formula | C₁₃H₉NO₂S | [1][3] |

| Molecular Weight | 243.28 g/mol | [1] |

| Appearance | Solid | [3] |

| InChI Key | LJGXGJNDLQYPQK-UHFFFAOYSA-N | [3] |

| SMILES | O=S(=O)(C1=CC=CC=C1)C1=CC=C(C=C1)C#N | [1] |

| Purity | Typically ≥95% | [1] |

Commercial Availability and Procurement

This compound is readily available from a variety of specialty chemical suppliers, positioning it as an accessible building block for research and development purposes. It is important to note that this compound is primarily intended for laboratory use and not for human or veterinary applications.[4] Procurement typically involves requesting a quote, as pricing can vary based on quantity and supplier.

| Supplier | Purity | Available Quantities | Notes |

| BLD Pharm | Specification available upon request | Gram to multi-gram scale | Stored sealed in dry, room temperature conditions.[2] |

| ChemUniverse | Purity to be specified by user | Bulk quantities available | Blanket purchase orders are accepted for large quantities.[5][6] |

| CymitQuimica | 98% | Gram scale | Distributed by Fluorochem.[3] |

| JieCheng | 95% | 1g, 5g, 10g, 25g | Stored at 2-8°C.[1] |

Core Synthetic Pathways

The most prevalent synthetic route to this compound involves the oxidation of its thioether precursor, 4-(phenylsulfanyl)benzonitrile. This two-step approach is efficient and utilizes common laboratory reagents.

-

Nucleophilic Aromatic Substitution (SNAr): The synthesis begins with the reaction of a 4-halobenzonitrile (typically 4-chlorobenzonitrile or 4-fluorobenzonitrile) with thiophenol. The electron-withdrawing nitrile group activates the aromatic ring, facilitating the displacement of the halide by the thiophenolate anion, which is generated in situ using a base like potassium carbonate.[4]

-

Oxidation: The resulting 4-(phenylsulfanyl)benzonitrile is then oxidized to the target sulfone. This transformation is readily achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The use of a stoichiometric amount of the oxidant is crucial to prevent over-oxidation.[4]

Caption: Synthetic pathway to this compound.

Applications in Research and Drug Discovery

The inherent chemical features of this compound make it a valuable scaffold in medicinal chemistry and organic synthesis.

-

Synthetic Intermediate: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, providing access to a wide range of derivatives.[4][7] These transformations allow for the modulation of a molecule's physicochemical properties, such as solubility and hydrogen bonding potential, which are critical in drug design.

-

Medicinal Chemistry Scaffold: The diaryl sulfone motif is present in numerous biologically active compounds. While direct applications of this compound are not extensively documented, related structures have shown significant promise. For instance, benzonitrile-containing compounds have been investigated as potential antitumor agents.[8] Furthermore, the broader class of diaryl sulfones is explored for various therapeutic indications. The specific compound 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile has been identified as a novel negative allosteric modulator for the mGluR5 receptor, a target for psychiatric conditions, highlighting the utility of the phenylsulfonyl benzonitrile fragment in constructing potent modulators of CNS targets.[9]

Exemplary Experimental Protocol: Oxidation of 4-(Phenylsulfanyl)benzonitrile

This protocol describes a standard laboratory procedure for the synthesis of this compound from its thioether precursor, a key validation step confirming the relationship between the two commercially available compounds.

Objective: To synthesize this compound via oxidation.

Materials:

-

4-(Phenylsulfanyl)benzonitrile

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% solution)

-

Deionized Water

-

Magnetic Stirrer and Stir Bar

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-(phenylsulfanyl)benzonitrile in glacial acetic acid.

-

Reagent Addition: While stirring, slowly add 2.2-2.5 equivalents of 30% hydrogen peroxide to the solution. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Precipitation: After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold deionized water. A white solid should precipitate.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with deionized water to remove any residual acetic acid.

-

Drying: Dry the isolated solid under vacuum to yield the final product, this compound.

Caption: Workflow for the oxidation of 4-(phenylsulfanyl)benzonitrile.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. Based on available Safety Data Sheets (SDS), users should observe the following precautions:

-

Hazards: The compound may cause skin and serious eye irritation, as well as respiratory irritation. It is classified as toxic if it comes into contact with skin or is swallowed.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.[11]

-

First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[11] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[11] If swallowed, seek immediate medical attention.[11]

-

Storage: Store in a well-ventilated place and keep the container tightly closed. It should be stored locked up.[11]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[11]

Conclusion

This compound is a commercially accessible and synthetically valuable compound. Its dual functionality, combined with the electron-deficient nature of its aromatic core, provides a robust platform for chemical elaboration. For researchers in organic synthesis and medicinal chemistry, this building block offers a reliable starting point for constructing novel molecules with potential applications in therapeutics and materials. The straightforward synthetic access from its thioether precursor further enhances its utility, making it a staple reagent for laboratories engaged in cutting-edge chemical research.

References

-

This compound. (n.d.). JieCheng. Retrieved January 6, 2026, from [Link]

-

This compound [P57897]. (n.d.). ChemUniverse. Retrieved January 6, 2026, from [Link]

-

4-(Phenylsulfanyl)benzonitrile | C13H9NS | CID 12743534. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Chemical Properties of Benzonitrile, 4-(methylsulfonyl)- (CAS 22821-76-7). (n.d.). Cheméo. Retrieved January 6, 2026, from [Link]

-

4,4'-Sulfonylbis(benzonitrile) | C14H8N2O2S | CID 22963. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Request A Quote. (n.d.). ChemUniverse. Retrieved January 6, 2026, from [Link]

-

Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. (2017). PubMed. Retrieved January 6, 2026, from [Link]

-

Route to phenylsulfonyl acetonitrile. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Synthetic pathway of 4-substituted phenylsulfonyl hydrazones (2–18). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses. Retrieved January 6, 2026, from [Link]

- Application of benzonitrile compound in preparation of antitumor drugs. (n.d.). Google Patents.

Sources

- 1. jiehuapharma.com [jiehuapharma.com]

- 2. 28525-13-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 9. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 4-(Phenylsulfonyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecular Landscape of 4-(Phenylsulfonyl)benzonitrile

This compound, identified by CAS Number 28525-13-5, is an aromatic organic compound featuring a benzonitrile core structure linked to a phenylsulfonyl group.[1][2] Its molecular architecture, combining a polar nitrile group with a bulky, electron-withdrawing sulfonyl moiety, makes it a molecule of significant interest in medicinal chemistry and materials science. The sulfonyl group is a key pharmacophore in numerous therapeutic agents, valued for its chemical stability and ability to form strong hydrogen bonds, which can enhance binding affinity to biological targets.[3] Similarly, the benzonitrile unit is a prevalent scaffold in drug development.[4]

This technical guide provides a comprehensive overview of the core physical properties of this compound. While specific experimental data for this compound is not extensively documented in readily available literature, this guide outlines the established methodologies for its characterization. By leveraging data from analogous structures and detailing robust experimental protocols, this document serves as an essential resource for scientists seeking to synthesize, characterize, and utilize this compound in their research endeavors.

Table 1: Core Identification Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 28525-13-5 | [1][2] |

| Molecular Formula | C₁₃H₉NO₂S | [1][2] |

| Molecular Weight | 243.28 g/mol | [1][2] |

Section 1: Solid-State Properties and Thermal Analysis

The physical state and thermal stability of a compound are foundational to its handling, formulation, and application. For this compound, which is expected to be a solid at room temperature, the melting point is a critical parameter for identification and purity assessment.

Melting Point Determination

While a specific, experimentally verified melting point for this compound is not consistently reported in public databases, it can be precisely determined using Differential Scanning Calorimetry (DSC). This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature, providing a highly accurate melting temperature (Tₘ).

From the Scientist's Perspective: Why DSC over the traditional capillary method? While the capillary method provides a melting range, DSC offers a thermodynamic measurement of the melting onset and peak, which is more precise and reproducible.[5] It also reveals other thermal events, such as polymorphic transitions or decomposition, which are invaluable for a comprehensive thermal profile. The sharpness of the DSC peak is also a strong indicator of sample purity.[6]

-

Sample Preparation: Accurately weigh approximately 2-5 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 2-10 °C per minute, to a temperature well above the melting point (e.g., 200 °C).[6]

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.[6]

-

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak.[5]

Crystal Structure

The three-dimensional arrangement of molecules in a crystal lattice dictates many of a material's properties, including solubility and stability. The crystal structure of this compound has not been publicly deposited in crystallographic databases. However, X-ray crystallography would be the definitive technique for its determination. Such an analysis would reveal precise bond lengths, bond angles, and intermolecular interactions (e.g., C-H···O, C-H···N, or π-π stacking) that stabilize the crystal lattice.

Section 2: Spectroscopic Characterization

Spectroscopy is the cornerstone of molecular characterization, providing a fingerprint of a compound's structure and electronic environment. The following sections detail the expected spectral features of this compound and the protocols for acquiring them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the distinct protons on the two aromatic rings. The protons on the benzonitrile ring and the phenylsulfonyl ring will appear as complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The strong electron-withdrawing effect of the sulfonyl group will likely shift the protons on both rings further downfield compared to unsubstituted benzene.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment. Key signals would include the nitrile carbon (δ ~118 ppm), the carbon attached to the sulfonyl group (ipso-carbon, δ ~140-145 ppm), and other aromatic carbons (δ ~125-135 ppm).

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Filtration: To ensure magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

-

Data Acquisition:

-

Insert the tube into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize resolution.

-

Acquire the ¹H spectrum.

-

Following ¹H acquisition, acquire the broadband proton-decoupled ¹³C spectrum.

-

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| ¹H | 7.5 - 8.2 | Multiplets | Aromatic protons. Protons ortho to the -SO₂- and -CN groups are expected to be the most downfield. |

| ¹³C | ~118 | Singlet | Nitrile Carbon (-C≡N) |

| 127 - 135 | Singlets | Aromatic CH carbons | |

| 135 - 145 | Singlets | Aromatic ipso-carbons (C-S and C-CN) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹.

-

Sulfonyl (S=O) Stretch: Two strong absorption bands: one for asymmetric stretching (~1350 cm⁻¹) and one for symmetric stretching (~1160 cm⁻¹).

-

Aromatic C=C Stretch: Multiple medium to weak bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Bands appearing above 3000 cm⁻¹.

-

Sample Preparation: Dissolve a small amount (5-10 mg) of this compound in a few drops of a volatile solvent like dichloromethane or acetone.[7]

-

Film Deposition: Place a single drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate in the spectrometer's sample holder and acquire the spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The extended π-system of this compound, spanning both aromatic rings, is expected to absorb UV radiation. The absorption maximum (λₘₐₓ) will be influenced by the electronic nature of the sulfonyl and nitrile groups.

-

Solution Preparation: Prepare a dilute stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is around 10⁻⁵ M.

-

Spectrometer Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

-

Sample Measurement: Fill a second quartz cuvette with the sample solution.

-

Data Acquisition: Place the sample cuvette in the spectrophotometer and scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum and identify the λₘₐₓ.[8]

Section 3: Solubility Profile

The solubility of a compound is a critical physical property in drug development, influencing everything from reaction conditions during synthesis to bioavailability in formulation. The presence of the polar sulfonyl and nitrile groups, combined with the nonpolar aromatic rings, suggests that this compound will have varied solubility.

Table 3: Predicted Solubility of this compound

| Solvent Type | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Capable of dipole-dipole interactions with the sulfonyl and nitrile groups.[9] |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble | Can act as hydrogen bond acceptors but lack donor capabilities. |

| Nonpolar | Toluene, Hexanes | Poorly Soluble | The molecule's overall polarity from the -SO₂CN moiety will limit solubility in nonpolar media. |

| Aqueous | Water | Insoluble | The large, hydrophobic aromatic structure will dominate, leading to poor aqueous solubility. |

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Withdraw a precise aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.

Conclusion: A Framework for Characterization

This compound is a compound with significant potential, bridging the well-established pharmaceutical importance of both the benzonitrile and sulfonyl functional groups. While a complete, experimentally verified dataset of its physical properties is not yet consolidated in the public domain, this guide provides the necessary framework for any researcher to undertake a thorough characterization. The detailed protocols for thermal, spectroscopic, and solubility analysis outlined herein represent a self-validating system for establishing the fundamental physical parameters of this molecule. A comprehensive understanding of these properties is the critical first step in unlocking its potential in drug discovery and advanced materials applications.

References

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. 28525-13-5|4-(苯磺酰基)苯腈|this compound|-范德生物科技公司 [bio-fount.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(Phenylsulfonyl)benzonitrile

Introduction: The Scientific Imperative for Structural Elucidation

In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a crystalline solid is a cornerstone of rational design. The molecule 4-(Phenylsulfonyl)benzonitrile, possessing the potent electron-withdrawing sulfonyl (SO₂) and nitrile (C≡N) groups, represents a scaffold of significant interest. The sulfonyl group is a key structural motif in numerous therapeutic agents, including sulfonamide antibiotics and inhibitors of oxidative phosphorylation, while the benzonitrile moiety is a versatile precursor in organic synthesis and a known pharmacophore.[1][2][3] Understanding the crystal structure of this molecule is not merely an academic exercise; it provides critical insights into its physicochemical properties, such as solubility and stability, and governs the intermolecular interactions that dictate its behavior in a solid-state formulation—a crucial aspect of drug development.

This guide provides a comprehensive technical overview of the methodologies and analytical frameworks required to perform a complete crystal structure analysis of this compound. While a definitive, publicly archived crystal structure for this specific molecule is not available as of this writing, we will leverage data from closely related analogues to predict its structural characteristics and detail the authoritative protocols for its determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of solid-state characterization.

Molecular Architecture & Predicted Supramolecular Assembly

The molecular structure of this compound consists of a central sulfonyl bridge connecting a phenyl ring and a benzonitrile ring. The geometry and electronic nature of these functional groups dictate the probable intermolecular interactions that stabilize the crystal lattice.

Anticipated Intermolecular Interactions

Based on analysis of analogous structures containing sulfonyl and nitrile groups, the crystal packing of this compound is expected to be dominated by a network of weak, non-covalent interactions.[4][5] Strong, classical hydrogen bond donors are absent, placing the onus of lattice stabilization on weaker, yet highly directional, forces.[6]

-

C–H···N Hydrogen Bonds: The nitrogen atom of the nitrile group is a competent hydrogen bond acceptor. Aromatic C–H bonds from neighboring molecules can act as donors, forming C–H···N interactions that often link molecules into chains or dimers.[5]

-

C–H···O Hydrogen Bonds: The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. These are expected to form multiple weak C–H···O interactions with aromatic protons of adjacent molecules, contributing significantly to the three-dimensional cohesion of the crystal.[7]

-

π–π Stacking: The presence of two aromatic rings suggests the likelihood of π–π stacking interactions, where the electron-rich π systems of parallel rings align to stabilize the structure.[4] The relative orientation (e.g., parallel-displaced or T-shaped) will depend on the overall molecular conformation.

These interactions collectively form a "supramolecular synthon," a predictable and robust pattern of intermolecular recognition that guides the assembly of the crystal.[6]

Diagram of Predicted Intermolecular Interactions

The following diagram illustrates the key non-covalent interactions anticipated to direct the crystal packing of this compound.

Caption: Predicted supramolecular synthons in this compound.

Experimental Workflow for Single-Crystal X-ray Diffraction

The definitive determination of a crystal structure is achieved through single-crystal X-ray diffraction (SCXRD). The protocol described here is a self-validating system designed to ensure data integrity and produce a publication-quality structural model.

Part 1: Synthesis and Crystallization

Causality: The quality of the final crystal structure is entirely dependent on the quality of the single crystal used for analysis. The synthesis must yield high-purity material, and the crystallization method must be carefully selected to promote slow, ordered growth.

Protocol 1: Synthesis of this compound This synthesis is typically achieved via the oxidation of its thioether precursor, 4-(phenylsulfanyl)benzonitrile.[8]

-

Dissolution: Dissolve 4-(phenylsulfanyl)benzonitrile (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Oxidation: Slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) (>2 equivalents), to the solution, maintaining the temperature at 0-25 °C. The use of excess oxidant ensures complete conversion of the sulfide to the sulfone.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Quench the reaction and extract the product into an organic solvent. Wash the organic layer with a reducing agent solution (e.g., sodium bisulfite) to remove excess oxidant, followed by washes with sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain high-purity this compound.

Protocol 2: Single Crystal Growth The goal is to create a supersaturated solution from which a single, defect-free crystal can grow.

-

Solvent Selection: Screen various solvents (e.g., ethanol, acetone, ethyl acetate, chloroform) and solvent mixtures to find a system where the compound has moderate solubility.

-

Slow Evaporation (Method of Choice): Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated solution. Loosely cap the vial and allow the solvent to evaporate slowly over several days at a constant temperature. This gradual increase in concentration promotes the formation of well-ordered crystals.

-

Crystal Harvesting: Once suitable crystals (typically 0.1–0.4 mm in size with sharp edges) have formed, carefully harvest one using a micromanipulator loop.

Part 2: Data Collection and Processing

Causality: The experiment must be designed to collect a complete and redundant set of diffraction data, which is essential for accurate structure solution and refinement. Modern diffractometers automate much of this process.

Protocol 3: X-ray Diffraction Data Collection

-

Mounting: Mount the selected crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker APEXII CCD).[9]

-

Centering and Unit Cell Determination: Center the crystal in the X-ray beam. Collect a preliminary set of diffraction frames to determine the crystal system and initial unit cell parameters.

-

Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), devise a data collection strategy to measure the intensities of a large number of unique reflections, ensuring high completeness and redundancy. Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations and improve data quality.[10]

-

Data Integration and Scaling: Integrate the raw diffraction images to determine the intensity of each reflection. Apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption) and scale the data using software like SADABS.[9]

Diagram of the Experimental Workflow

Caption: Workflow for single-crystal X-ray structure determination.

Part 3: Structure Solution and Refinement

Causality: The measured diffraction intensities are used to generate an electron density map, from which an atomic model is built and then refined against the experimental data to achieve the best possible fit.

Protocol 4: Structure Solution, Refinement, and Validation

-

Space Group Determination: Analyze the systematic absences in the diffraction data to unambiguously determine the space group.

-

Structure Solution: Use direct methods or Patterson methods (e.g., via SHELXS) to solve the phase problem and obtain an initial electron density map.[10]

-

Model Building: Identify the positions of non-hydrogen atoms from the electron density map.

-

Refinement: Refine the atomic positions and anisotropic displacement parameters against the experimental data using a full-matrix least-squares method (e.g., via SHELXL).[10] The quality of the fit is monitored by the R-factor; a final R1 value below 0.05 is typically considered excellent for small molecules.[4]

-

Hydrogen Atom Placement: Place hydrogen atoms in calculated positions and refine them using a riding model.

-

Validation: Use tools like PLATON or the IUCr's checkCIF service to validate the final structure for geometric consistency and to identify any potential issues.

Data Presentation: A Case Study from an Analogue

In the absence of data for the title compound, we present crystallographic data for a structurally related molecule, 4-[(E)-Phenyliminomethyl]benzonitrile , to illustrate the standard format for reporting such findings.[4] This molecule shares the key benzonitrile moiety and engages in similar intermolecular interactions.

Table 1: Crystallographic Data for 4-[(E)-Phenyliminomethyl]benzonitrile

| Parameter | Value |

| Chemical Formula | C₁₄H₁₀N₂ |

| Formula Weight | 194.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9551 (2) |

| b (Å) | 25.1018 (8) |

| c (Å) | 7.1565 (2) |

| β (°) | 113.113 (1) |

| Volume (ų) | 983.33 (5) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 8643 |

| Independent Reflections | 2883 |

| R_int | 0.026 |

| Final R indices [I>2σ(I)] | R1 = 0.046, wR2 = 0.118 |

| Goodness-of-fit (S) | 1.03 |

| Source: Acta Crystallographica Section E, 2011, 67, o2676.[4] |

Conclusion: From Structure to Function

A thorough crystal structure analysis of this compound is an indispensable step in harnessing its potential. The detailed three-dimensional atomic coordinates provide the foundation for computational modeling, helping to predict its interaction with biological targets. Furthermore, understanding its supramolecular assembly allows for the rational control of its solid-state properties, a field known as crystal engineering.[6] By identifying stable packing motifs, one can anticipate and potentially control phenomena like polymorphism—the existence of multiple crystal forms of the same compound—which has profound implications for the stability, bioavailability, and intellectual property of pharmaceutical products.[1] The protocols and analytical frameworks detailed in this guide provide a robust pathway to achieving this critical structural elucidation.

References

-

Jasinski, J. P., Golen, J. A., & Mague, J. T. (2010). 4-(Phenylsulfanyl)benzene-1,2-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2970. [Link]

-

Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2011). 4-[(E)-Phenyliminomethyl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2676. [Link]

-

Sainz-Díaz, C. I., Galván, C. A., & Jios, J. L. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(2), 557-566. [Link]

-